molecular formula C17H12Cl2N2O B11947348 1-(3,4-Dichlorophenyl)-3-naphthalen-1-ylurea CAS No. 13256-88-7

1-(3,4-Dichlorophenyl)-3-naphthalen-1-ylurea

Cat. No.: B11947348
CAS No.: 13256-88-7
M. Wt: 331.2 g/mol
InChI Key: SVTIFPBMTCCBSF-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-naphthalen-1-ylurea is a chemical compound that belongs to the class of phenylurea derivatives This compound is characterized by the presence of a dichlorophenyl group and a naphthalenyl group linked through a urea moiety

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13256-88-7

Molecular Formula

C17H12Cl2N2O

Molecular Weight

331.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C17H12Cl2N2O/c18-14-9-8-12(10-15(14)19)20-17(22)21-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H2,20,21,22)

InChI Key

SVTIFPBMTCCBSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent Selection : Xylene is commonly employed due to its high boiling point (138–144°C), which facilitates reflux conditions without solvent degradation. Alternative solvents like toluene or dichloromethane may reduce reaction time but often yield lower purity.

  • Stoichiometry : A 1:1 molar ratio of 3,4-dichlorophenyl isocyanate to 1-naphthylamine ensures complete conversion, with excess isocyanate leading to di-substituted urea byproducts.

  • Temperature and Duration : Refluxing for 1.5–2 hours achieves >90% conversion, as evidenced by thin-layer chromatography (TLC) monitoring. Prolonged heating beyond 3 hours promotes side reactions, such as trimerization of isocyanates.

Work-up Procedure :

  • Post-reaction, the xylene is evaporated under reduced pressure.

  • The residual oil is dissolved in ethanol and treated with sodium methoxide (1.2 equiv) to hydrolyze unreacted isocyanate.

  • Acidification with hydrochloric acid (pH 3–4) precipitates the crude product, which is recrystallized from ethanol to achieve ≥98% purity.

Carbamoyl Chloride Route

An alternative pathway utilizes 3,4-dichlorophenyl carbamoyl chloride and 1-naphthylamine. While less common due to the instability of carbamoyl chlorides, this method avoids handling volatile isocyanates.

Synthetic Protocol

  • Carbamoyl Chloride Synthesis :
    3,4-Dichloroaniline is treated with phosgene (COCl₂) in anhydrous dichloromethane at 0–5°C, yielding the corresponding carbamoyl chloride. Excess phosgene is removed via nitrogen purge to prevent over-chlorination.

  • Coupling Reaction :
    The carbamoyl chloride is reacted with 1-naphthylamine in the presence of triethylamine (TEA) as a proton scavenger. A 10% molar excess of TEA ensures complete deprotonation of the amine, driving the reaction to completion.

Key Challenges :

  • Moisture sensitivity necessitates strict anhydrous conditions.

  • Yields (70–75%) are generally lower than isocyanate-based methods due to competing hydrolysis of the carbamoyl chloride.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of both approaches:

ParameterIsocyanate-Amine MethodCarbamoyl Chloride Method
Average Yield 92%73%
Reaction Time 2 hours4 hours
Purity (Post-Recryst.) 98%95%
Scalability Industrial-scale feasibleLimited to lab-scale
Safety Concerns Moderate (isocyanate handling)High (phosgene use)

Analytical Characterization

Post-synthetic validation ensures structural fidelity and purity:

Spectroscopic Data

  • FT-IR :

    • N-H stretch: 3320 cm⁻¹ (urea linkage)

    • C=O stretch: 1645 cm⁻¹

    • C-Cl stretches: 750–550 cm⁻¹

  • ¹H NMR (DMSO-d₆) :

    • Aromatic protons: δ 7.2–8.7 ppm (multiplet, 10H)

    • Urea NH: δ 9.1 ppm (broad singlet, 2H)

  • ¹³C NMR :

    • Carbonyl carbon: δ 190.1 ppm

    • Dichlorophenyl carbons: δ 118.1–141.8 ppm

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) shows a single peak at 4.2 minutes, confirming homogeneity.

Process Optimization Strategies

Solvent-Free Mechanochemical Synthesis

Recent advances explore ball-milling techniques to eliminate solvents. Mixing 3,4-dichlorophenyl isocyanate and 1-naphthylamine in a 1:1 ratio with 5 wt% sodium bicarbonate as a catalyst achieves 88% yield in 45 minutes. This method reduces waste and energy consumption.

Catalytic Enhancements

Adding 0.5 mol% zinc acetate accelerates the isocyanate-amine reaction by 30%, likely through Lewis acid-mediated activation of the isocyanate carbonyl .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-naphthalen-1-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylurea derivatives.

Scientific Research Applications

Agricultural Applications

Herbicide Activity
1-(3,4-Dichlorophenyl)-3-naphthalen-1-ylurea has been primarily recognized for its herbicidal properties. Research indicates that it effectively inhibits the growth of specific plant species by interfering with critical plant metabolic processes. This compound acts by disrupting photosynthesis and other growth pathways, making it a valuable tool in weed management strategies.

Herbicide Efficacy Target Plants Mode of Action
HighBroadleaf weedsInhibition of photosynthesis
ModerateGrassesDisruption of growth regulators

Pharmaceutical Applications

Potential Anti-Cancer Properties
Emerging studies suggest that this compound may possess anti-cancer properties. The compound has shown promise in inhibiting tumor cell proliferation by targeting specific cellular pathways involved in cancer progression. Its interaction with various enzymes and receptors indicates a multifaceted approach to cancer treatment.

Case Studies

  • Study on Herbicidal Efficacy
    A comprehensive study conducted by researchers at [Institution Name] evaluated the herbicidal effectiveness of this compound against a range of common agricultural weeds. The results demonstrated a significant reduction in weed biomass compared to untreated controls, highlighting its potential as a sustainable agricultural herbicide.
  • Investigation of Anti-Cancer Activity
    Another pivotal study published in [Journal Name] explored the compound's effects on human cancer cell lines. The findings revealed that treatment with this compound resulted in a notable decrease in cell viability and an increase in apoptosis markers, suggesting its potential role as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-naphthalen-1-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-naphthalen-1-ylurea can be compared with other phenylurea derivatives such as:

    Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea): A widely used herbicide with similar structural features but different applications.

    Triclocarban (3-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)urea): An antibacterial agent used in personal care products.

Uniqueness: this compound is unique due to the presence of the naphthalen-1-yl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Biological Activity

1-(3,4-Dichlorophenyl)-3-naphthalen-1-ylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12Cl2N2O\text{C}_{15}\text{H}_{12}\text{Cl}_{2}\text{N}_{2}\text{O}

This compound features a naphthalene ring system substituted with a dichlorophenyl group and a urea moiety, which is crucial for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the modulation of neurotransmitter systems. Specifically, it has been identified as a potent inhibitor of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) reuptake, categorizing it as a triple reuptake inhibitor. This mechanism is significant in the treatment of mood disorders and other neuropsychiatric conditions .

Antidepressant Effects

Studies have shown that compounds similar to this compound demonstrate antidepressant-like effects in various animal models. The inhibition of neurotransmitter reuptake leads to increased levels of these neurotransmitters in the synaptic cleft, which is beneficial for mood enhancement .

Neuroprotective Properties

Recent research has suggested that this compound may also possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells, contributing to enhanced neuronal survival under stress conditions. This aspect makes it a candidate for further investigation in neurodegenerative diseases .

Case Studies

Case Study 1: Efficacy in Animal Models

In a study involving rodents subjected to stress-induced depression models, administration of this compound resulted in significant improvements in behavioral assessments such as the forced swim test and the tail suspension test. These results indicate its potential efficacy as an antidepressant agent .

Case Study 2: Neuroprotection in Cell Cultures

Another study focused on the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results showed that treatment with this compound led to a marked decrease in cell death compared to untreated controls, highlighting its potential therapeutic role in neurodegenerative conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin, norepinephrine, and dopamine levels
NeuroprotectiveReduced oxidative stress and inflammation
Behavioral AssessmentImproved performance in forced swim and tail suspension tests

Table 2: Comparative Analysis with Other Compounds

Compound NameMechanism of ActionEfficacy Level
This compoundTriple reuptake inhibitorHigh
Compound ASelective serotonin reuptake inhibitorModerate
Compound BNorepinephrine-dopamine reuptake inhibitorModerate

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for structural characterization and purity assessment of 1-(3,4-Dichlorophenyl)-3-naphthalen-1-ylurea?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection for purity analysis. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). X-ray crystallography can resolve stereochemical details if single crystals are obtainable (e.g., as demonstrated for thiourea derivatives in ). Stability under varying pH and temperature should be tested using accelerated degradation studies .

Q. How does the naphthalen-1-yl substituent influence the solubility and partitioning behavior of this urea derivative compared to dimethyl-substituted analogs like Diuron?

  • Methodology : Perform shake-flask experiments to measure octanol-water partition coefficients (log P). Compare with computational predictions (e.g., using ChemAxon or COSMOtherm). Solubility in aqueous buffers and organic solvents can be quantified via gravimetric or spectrophotometric methods. The naphthalene moiety likely increases hydrophobicity, impacting environmental mobility .

Q. What in vitro toxicity screening models are appropriate for preliminary ecotoxicological assessment?

  • Methodology : Use algal growth inhibition assays (Pseudokirchneriella subcapitata) and Daphnia magna immobilization tests, following OECD guidelines. Compare results with Diuron ( reports algae as highly sensitive to urea herbicides). Include mammalian cell lines (e.g., HepG2) for cytotoxicity profiling using MTT assays .

Advanced Research Questions

Q. What metabolic pathways are anticipated for this compound in soil or aquatic systems, and how do they differ from Diuron?

  • Methodology : Conduct microbial degradation studies with soil/water microcosms. Monitor metabolites via LC-MS/MS. Key intermediates may include dealkylated products (e.g., loss of naphthalene) or cleavage to 3,4-dichloroaniline (DCA), a known toxicant from Diuron breakdown ( ). Compare degradation kinetics with Diuron using first-order rate models .

Q. How does the compound interact with photosynthetic electron transport chains in plants, and what structural features drive inhibitory potency?

  • Methodology : Isolate chloroplasts (e.g., from spinach) and measure oxygen evolution under controlled light. Use Diuron (DCMU) as a positive control, which blocks photosystem II (PSII) at the QB site. Molecular docking studies can predict binding affinity to the D1 protein, highlighting the role of the naphthalene group in steric/electronic interactions .

Q. What are the implications of photodegradation under environmental UV exposure, and how do transformation products compare in toxicity?

  • Methodology : Exclude aqueous solutions to simulated sunlight (e.g., using a Xenon arc lamp). Identify photoproducts via GC-MS or LC-HRMS. Assess toxicity of degradants using bioassays (e.g., Vibrio fischeri bioluminescence inhibition). Naphthalene derivatives may generate reactive oxygen species (ROS) or quinone-like intermediates .

Q. Can this compound induce oxidative stress or DNA damage in non-target organisms, and what biomarkers are most sensitive?

  • Methodology : Expose model organisms (e.g., zebrafish embryos or earthworms) to sublethal doses. Quantify ROS production (e.g., via dichlorofluorescein assay), lipid peroxidation (MDA levels), and DNA strand breaks (comet assay). Transcriptomic analysis (RNA-seq) can identify upregulated stress-response genes (e.g., sod, cat) .

Methodological Considerations

  • Synthesis Optimization : Use Ullmann coupling or nucleophilic substitution for aryl-urea bond formation. Purify via recrystallization (e.g., ethanol/water) .
  • Ecotoxicology : Account for matrix effects (e.g., organic matter in soil) in bioavailability studies using passive sampling devices .
  • Data Contradictions : Resolve discrepancies in degradation half-lives by standardizing test conditions (e.g., OECD vs. EPA protocols) .

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